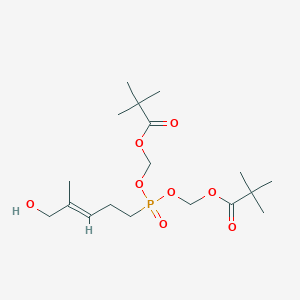

Pom2-C-hmbp

Description

Overview of Gamma-Delta T Cell Biology and Activation Mechanisms

Gamma-delta T cells are characterized by their unique T cell receptor (TCR) composed of γ and δ chains, distinguishing them from the more abundant αβ T cells. Unlike αβ T cells, which typically recognize peptide antigens presented by MHC molecules, γδ T cells can recognize a broader range of ligands, including non-peptidic molecules such as phosphoantigens (pAgs) frontiersin.orgnih.govwikipedia.org. These pAgs are often metabolites from the isoprenoid biosynthesis pathway, which are found in microbes and can be overproduced by stressed or transformed cells nih.govki.se.

The activation of γδ T cells can occur through TCR-dependent and TCR-independent pathways. TCR-dependent activation often involves recognition of pAgs or lipid antigens presented by molecules like CD1 or MHC class Ib frontiersin.orgnih.gov. Additionally, γδ T cells express various innate immune receptors, including NKG2D and NK cytotoxicity receptors (NCRs), which can mediate responses independently of TCR signaling, similar to Natural Killer (NK) cells frontiersin.orgfrontiersin.org. Cytokine receptors also play a role, allowing for activation signals even in the absence of TCR engagement frontiersin.org. Upon activation, γδ T cells can exert effector functions such as direct cytotoxicity against target cells, secretion of cytokines like IFN-γ and TNF-α, and promotion of adaptive immune responses by interacting with other immune cells ki.sebmj.com.

The Role of Butyrophilin 3A1 (BTN3A1) as a Key Sensor in Immunosurveillance

Butyrophilin 3A1 (BTN3A1), also known as CD277, is a crucial transmembrane protein that acts as a primary sensor for phosphoantigens in the context of γδ T cell activation nih.govresearchgate.netrupress.org. BTN3A1 belongs to the butyrophilin family, which are members of the extended B7 superfamily of molecules known for their roles in immune regulation researchgate.netrupress.org. BTN3A1 possesses extracellular immunoglobulin V (IgV) and IgC-like domains, a transmembrane domain, and a critical intracellular B30.2 domain nih.gov.

The prevailing model suggests that phosphoantigens bind to the intracellular B30.2 domain of BTN3A1, initiating a signaling cascade that leads to γδ T cell activation nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. This interaction is essential for the recognition of stressed or infected cells by γδ T cells, thereby contributing significantly to immunosurveillance nih.govresearchgate.net. BTN3A1's role extends beyond pAg recognition; it can also engage in interactions with other butyrophilin family members, such as BTN2A1, forming a receptor complex that is recognized by the γδ TCR researchgate.netnih.govaai.org. The precise mechanism by which BTN3A1 binding translates into TCR-mediated activation is still an active area of research, with models suggesting conformational changes or co-stimulatory signals frontiersin.orgfrontiersin.orgresearchgate.net.

Rationale for Prodrug Development of Phosphoantigens: Addressing Biological Barriers

Natural phosphoantigens, such as (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), are potent activators of Vγ9Vδ2 T cells wikipedia.orgki.seuiowa.edunih.gov. However, their therapeutic application is hindered by several biological barriers. HMBPP is highly charged at physiological pH, which significantly impedes its passive diffusion across cell membranes researchgate.netnih.govresearchgate.net. This low cell permeability necessitates energy-dependent uptake mechanisms, which can be inefficient and variable nih.gov. Furthermore, HMBPP exhibits limited metabolic stability, leading to a short in vivo half-life and reduced bioavailability uiowa.edunih.gov.

Prodrug strategies are employed to overcome these limitations nih.goviipseries.org. A prodrug is an inactive or less active precursor molecule that is converted into the active drug within the body through metabolic or chemical transformations iipseries.org. For phosphoantigens, prodrugs are designed to mask the charged phosphate (B84403) groups with lipophilic moieties, thereby enhancing membrane permeability and cellular uptake nih.govresearchgate.net. Once inside the cell, these prodrugs are cleaved to release the active phosphoantigen, which can then interact with BTN3A1 and activate γδ T cells nih.govresearchgate.net. This approach allows for higher intracellular concentrations of the active compound, potentially leading to more potent and sustained immune responses researchgate.netresearchgate.net.

Historical Context and Significance of POM2-C-HMBP as a Prototypical Prodrug

The development of prodrugs for phosphoantigens represents a significant advancement in the field of γδ T cell immunotherapy. Early research focused on understanding the interactions between phosphoantigens and BTN3A1, as well as identifying the limitations of natural phosphoantigens for therapeutic use nih.govuiowa.edunih.gov. The pivaloyloxymethyl (POM) prodrug strategy has been particularly successful in enhancing the delivery of phosphonate-containing compounds nih.gov.

This compound is a bis-pivaloyloxymethyl ester derivative of a C-HMBP analog, a stable analog of HMBPP uiowa.edunih.govresearchgate.nettargetmol.com. It was synthesized as part of efforts to create phosphoantigen prodrugs with improved metabolic stability and cellular permeability uiowa.edunih.govresearchgate.net. Studies have demonstrated that this compound can efficiently deliver the active phosphoantigen intracellularly, bypassing the energy-dependent uptake mechanisms required for HMBPP nih.govresearchgate.net. Its potent activation of Vγ9Vδ2 T cells, often at sub-nanomolar concentrations, has established it as a key prototypical prodrug in this area of research nih.govresearchgate.net. The success of this compound has paved the way for further exploration and development of novel phosphoantigen prodrugs with optimized pharmacokinetic properties and enhanced therapeutic efficacy.

Structure

3D Structure

Properties

Molecular Formula |

C18H33O8P |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[2,2-dimethylpropanoyloxymethoxy-[(E)-5-hydroxy-4-methylpent-3-enyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H33O8P/c1-14(11-19)9-8-10-27(22,25-12-23-15(20)17(2,3)4)26-13-24-16(21)18(5,6)7/h9,19H,8,10-13H2,1-7H3/b14-9+ |

InChI Key |

IPOCPVGCROEFJO-NTEUORMPSA-N |

Isomeric SMILES |

C/C(=C\CCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)/CO |

Canonical SMILES |

CC(=CCCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)CO |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Pom2 C Hmbp Analogues

Methodologies for Phosphonate (B1237965) Prodrug Synthesis

The primary objective in synthesizing phosphonate prodrugs is to render the highly charged phosphonate group neutral and lipophilic, thereby facilitating its passage across cell membranes.

Derivatization Approaches for Enhanced Cellular Permeability

Phosphonate compounds, due to their polyanionic nature at physiological pH, exhibit poor passive diffusion across cell membranes nih.govrsc.orgfrontiersin.orgacs.orgnih.gov. To circumvent this, prodrug strategies mask these charges by esterifying the phosphonate oxygens with lipophilic moieties. The pivaloyloxymethyl (POM) group is a widely adopted derivatization strategy that significantly enhances cellular permeability nih.govacs.orgacs.orgnih.govresearchgate.netgoogleapis.comacs.org. POM2-C-HMBP, a bis-POM derivative, is designed to leverage this mechanism, allowing for improved cellular internalization and subsequent intracellular release of the active phosphonate nih.govresearchgate.netgoogleapis.comacs.orgwindows.netnih.govacs.orgaai.orguconn.eduguidetoimmunopharmacology.org. This approach leads to a marked increase in cellular potency compared to the parent charged phosphonate nih.govacs.orgaai.org. For instance, this compound has demonstrated potencies in the low nanomolar range in cellular assays, a significant improvement over its unmasked counterpart nih.govacs.orgresearchgate.net.

Table 1: Comparative Cellular Potency and Plasma Stability of this compound and Related Prodrugs

| Compound Name/Structure | Type of Prodrug | EC50 (nM) | Plasma Stability (Relative) | Reference(s) |

| This compound (3a) | Bis-POM | 3.42 | 5.4 | nih.govacs.org |

| This compound (59) | Bis-POM | 5.4 | N/A | researchgate.net |

| Parent Phosphonate (2) | N/A | >100,000 | N/A | nih.govacs.org |

| Compound 3c | Aryl Phosphonamidate | 2.38 | 0.28 | nih.govacs.org |

| Compound 8a | Mixed Aryl/Acyloxymethyl | 3.56 | 1.0 | nih.govacs.org |

| Compound 9a | Mixed Aryl/Acyloxymethyl | 4.26 | 1.3 | nih.govacs.org |

| Compound 8b | Mixed Aryl/Acyloxymethyl | 4.72 | 2.5 | nih.govacs.org |

| Compound 9b | Mixed Aryl/Acyloxymethyl | 5.42 | 1.4 | nih.govacs.org |

Note: EC50 values are typically for Vγ9Vδ2 T cell proliferation/stimulation assays. Plasma stability values are relative and can vary based on experimental conditions.

Design and Exploration of Acyloxymethyl and Aryl Protecting Groups

The choice of protecting groups is critical in modulating the physicochemical properties of phosphonate prodrugs, impacting their stability and cellular activity.

Mixed Aryl/Acyloxymethyl Phosphonate Ester Forms

Mixed ester prodrugs, combining an aryl group with an acyloxymethyl moiety (such as POM), represent a strategic approach to fine-tune prodrug performance nih.govresearchgate.netwindows.netnih.govacs.org. While this compound is a bis-POM derivative, research has explored variations incorporating aryl groups to achieve a balance between potency and plasma stability. The nature of the aryl substituent can significantly influence potency; for example, a p-isopropylphenyl ester coupled with a POM group has demonstrated notable activity windows.net. These mixed prodrugs aim to optimize cellular uptake, plasma stability, and the controlled release of the active payload nih.govresearchgate.netwindows.netnih.govacs.org.

Table 2: Synthesis Methodologies and Protecting Groups in Phosphonate Prodrug Design

| Prodrug Type/Strategy | Key Protecting Groups/Methodologies | Advantages | References |

| Bis-acyloxymethyl | Pivaloyloxymethyl (POM) | Enhanced cellular permeability, improved potency | nih.govacs.orgacs.orgnih.govresearchgate.netgoogleapis.comacs.orgwindows.netnih.govacs.orgaai.orguconn.eduguidetoimmunopharmacology.orgresearchgate.net |

| Mixed Aryl/Acyloxymethyl | Aryl ester + Acyloxymethyl ester (e.g., POM) | Tunable potency and stability, potential for stereochemical control | nih.govresearchgate.netwindows.netnih.govacs.org |

| Aryl Phosphonamidates | Aryl ester + Amide linkage | Explored prodrug form, potential for stability | windows.netnih.govacs.org |

| Bisamidates | Amide linkages | High plasma stability, but potentially lower efficiency for rapid accumulation | nih.govacs.orgresearchgate.net |

Phosphonamidate and Bisamidate Prodrug Strategies

Phosphonamidate and bisamidate prodrugs offer alternative chemical scaffolds for masking phosphonate charges nih.govacs.orgresearchgate.netwindows.net. Aryl phosphonamidates have been investigated as prodrug forms windows.net. While bisamidates can exhibit high plasma stability, their efficiency in achieving rapid cellular accumulation may be lower when compared to prodrugs featuring ester linkages researchgate.net. For instance, an aryl phosphonamidate (Compound 3c) showed potent activity but comparatively lower plasma stability than some mixed ester prodrugs nih.govacs.org.

Structure-Guided Optimization in Prodrug Scaffold Design

The iterative process of structure-activity relationship (SAR) studies guides the optimization of prodrug scaffolds. Modifications to aryl and acyloxymethyl groups are employed to enhance potency, stability, and cellular uptake characteristics acs.orgnih.govresearchgate.netwindows.netnih.govacs.org. This compound itself is a result of such optimization, demonstrating substantially increased potency through improved cellular internalization nih.govacs.orgaai.org. Research indicates that variations in these structural elements can lead to significant differences in bioactivity (over 200-fold) and stability (over 10-fold) researchgate.netnih.govacs.org. The ultimate goal in scaffold design is to achieve an optimal balance between minimizing premature payload release during transit and maximizing favorable release at the intended cellular target acs.org.

Compound List:

this compound

HMBPP

C-HMBP

POM (Pivaloyloxymethyl)

POC (Isopropyloxycarbonyloxymethyl)

Aryl Phosphonamidates

Bisamidates

Mixed Aryl/Acyloxymethyl Phosphonate Prodrugs

Molecular and Cellular Mechanisms of Action of Pom2 C Hmbp

Intracellular Recognition and Binding to Butyrophilin 3A1 (BTN3A1)

The primary target for POM2-C-HMBP's action is the intracellular domain of BTN3A1, a transmembrane protein crucial for sensing altered cellular metabolism and initiating Vγ9Vδ2 T cell responses.

This compound, upon intracellular delivery of its active form, C-HMBP, engages with the B30.2 domain of BTN3A1 nih.govnih.govresearchgate.net. This domain, located in the intracellular region of BTN3A1, houses a specific binding pocket for phosphoantigens (pAgs) like HMBPP and its derivatives. Structural and biochemical studies have elucidated that this pocket is characterized by a basic surface, with key amino acid residues such as arginines (R412, R418, R442, R448, R499) and other residues like histidine (H381), tryptophan (W421), and methionine (M424) contributing to the binding interactions, particularly with the diphosphate (B83284) moiety of the ligand researchgate.netnih.gov. While HMBPP itself binds with low micromolar affinity, this compound, as a prodrug, is designed for enhanced cellular uptake and intracellular release, leading to a more potent cellular response, often observed in the low nanomolar range aai.orgresearchgate.netnih.govwindows.net. This enhanced potency is attributed to its ability to bypass energy-dependent uptake mechanisms required for the charged HMBPP aai.orgnih.gov.

The binding of this compound (via C-HMBP) to the BTN3A1 B30.2 domain is not merely a static interaction but triggers significant dynamic changes within the protein. This ligand-induced interaction results in an allosteric modulation of BTN3A1, leading to conformational changes within its intracellular domain nih.govnih.govaai.org. These alterations affect the position of the B30.2 domain relative to the juxtamembrane (JM) region and influence the clustering of BTN3A1 molecules nih.govnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy studies suggest that the JM region itself interacts with the ligand, indicating a broader conformational rearrangement beyond the immediate binding site nih.gov. These dynamic changes are critical for the subsequent recognition by Vγ9Vδ2 T cells.

The juxtamembrane (JM) region of BTN3A1 plays a pivotal role in translating the ligand-binding event into a cellular signal. Research indicates that the JM region is integral to the conformational changes induced by pAg binding nih.govnih.gov. Specifically, residues within this region, such as threonine (Thr304), are positioned in proximity to the bound ligand, suggesting a direct or indirect role in sensing the ligand's presence nih.gov. Mutations within the BTN3A1 JM region have been shown to significantly impair Vγ9Vδ2 T cell activation induced by this compound and other pAgs, underscoring its necessity for full signaling capacity nih.gov. However, the JM region of BTN2A1, not BTN3A1, has been identified as crucial for the interaction between BTN2A1 and BTN3A1 acs.org.

The activation process initiated by this compound involves not only BTN3A1 but also its related protein, Butyrophilin 2A1 (BTN2A1) nih.govaai.orgnih.gov. While BTN2A1 does not directly bind pAgs, it is essential for the cellular response and interacts with the Vγ9Vδ2 T cell receptor (TCR) nih.govaai.orgnih.gov. Evidence suggests that BTN3A1 and BTN2A1 form a complex, with BTN2A1 potentially bridging the interaction between the pAg-bound BTN3A1 and the Vγ9Vδ2 TCR nih.govaai.orgnih.gov. The internal B30.2 domain of BTN2A1 exists as a homodimer, and mutations affecting this homodimerization, such as the L325G mutation, also disrupt the binding of BTN2A1 to HMBPP-bound BTN3A1 aai.orgresearchgate.netresearchgate.net. This complex formation, involving both BTN3A1 and BTN2A1, is proposed to create a composite ligand model that facilitates Vγ9Vδ2 TCR activation researchgate.net. Studies have also shown that this compound more effectively promotes inter-protein BRET signals between BTN3A1 and BTN2A1 compared to HMBPP, highlighting its potent influence on complex dynamics nih.gov.

Activation Pathways of Vγ9Vδ2 T Lymphocytes

The molecular events initiated by this compound binding to BTN3A1 culminate in the activation and expansion of Vγ9Vδ2 T lymphocytes, a critical component of the immune system's response to infection and malignancy.

Table 1: Comparative Potency of this compound and HMBPP in Inducing IFN-γ Secretion

| Compound | EC50 for IFN-γ Secretion | Reference |

| This compound | 22 nM | aai.org |

| HMBPP | 590 nM | aai.org |

| C-HMBP | 32 μM | aai.org |

Table 2: Key Residues and Mutations in BTN2A1 Affecting pAg Response

| Protein | Residue/Mutation | Effect on Homodimerization | Effect on Binding to HMBPP-bound BTN3A1 | Reference |

| BTN2A1 | L325G | Prevents | Prevents | aai.orgresearchgate.netresearchgate.net |

| BTN2A1 | L318G | No effect | No effect | aai.orgresearchgate.netresearchgate.net |

| BTN2A1 | Cysteine mutants | Not specified | No impact on pAg detection | nih.gov |

Table 3: Key Residues and Mutations in BTN3A1 JM Region Affecting Vγ9Vδ2 T Cell Activation

| Protein | Residue/Mutation | Effect on Vγ9Vδ2 T Cell Activation by pAgs | Effect on Activation by BTN3 Antibody | Reference |

| BTN3A1 | ST296AA | Reduced | No significant difference | nih.gov |

| BTN3A1 | T304A | Reduced | No significant difference | nih.gov |

List of Compounds Mentioned:

this compound ((E)-(((5-Hydroxy-4-methylpent-3-en-1-yl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate))

HMBPP ((E)-4-hydroxy-3-methyl-but-2-enyl diphosphate)

C-HMBP (Active metabolite of this compound)

Zoledronate (Nitrogen-containing bisphosphonate)

IPP (Isopentenyl pyrophosphate)

DMAPP (Dimethylallyl diphosphate)

POM3-CC-HMBPP

Comparative Structure Activity Relationship Sar Studies of Pom2 C Hmbp

Relative Potency and Efficacy Compared to Natural Phosphoantigens

The development of synthetic phosphoantigens like Pom2-C-hmbp aims to overcome limitations associated with naturally occurring ligands, such as HMBPP, by enhancing potency, stability, and cellular delivery.

Comparison with (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP)

This compound consistently demonstrates superior or comparable potency to HMBPP across various cellular assays, including T cell proliferation and cytokine production, such as interferon-gamma (IFN-γ). Studies indicate that the prodrug strategy employed in this compound facilitates more efficient cellular uptake and intracellular release of the active phosphoantigen moiety.

For instance, in assays measuring IFN-γ secretion, this compound exhibited an EC50 of 22 nM, whereas HMBPP showed an EC50 of 590 nM aai.orgresearchgate.netnih.gov. Similarly, in target cell lysis assays, this compound demonstrated higher potency with an EC50 of 1.2 nM compared to HMBPP's EC50 of 19 nM aai.orgresearchgate.netnih.gov. Other studies report EC50 values for this compound in the low nanomolar range (e.g., 5.4 nM) while HMBPP's EC50 is often in the sub-nanomolar to low nanomolar range (e.g., 0.51 nM or 0.39 nM) mdpi.comresearchgate.netnih.govnih.gov. However, the prodrug nature of this compound allows for faster cellular uptake and a more sustained effect compared to HMBPP, which is rapidly metabolized aai.org.

Table 1: Comparative Potency of this compound and HMBPP in Vγ9Vδ2 T Cell Activation Assays

| Compound | Assay Type | EC50 (nM) | Reference(s) |

| HMBPP | IFN-γ Secretion | 590 | aai.orgresearchgate.netnih.gov |

| This compound | IFN-γ Secretion | 22 | aai.orgresearchgate.netnih.gov |

| HMBPP | Target Cell Lysis | 19 | aai.orgresearchgate.netnih.gov |

| This compound | Target Cell Lysis | 1.2 | aai.orgresearchgate.netnih.gov |

| HMBPP | Vγ9Vδ2 T Cell Proliferation | 0.39 - 0.51 | mdpi.comresearchgate.netnih.gov |

| This compound | Vγ9Vδ2 T Cell Proliferation | 5.4 | mdpi.comresearchgate.netnih.govnih.gov |

| HMBPP | Vγ9Vδ2 T Cell Proliferation | 252 | nih.gov (Z-isomer) |

| HMBPP | Vγ9Vδ2 T Cell Proliferation | 0.39 | nih.gov (E-isomer) |

Note: EC50 values can vary slightly depending on the specific assay conditions and cell types used.

Distinct Mechanisms from Bisphosphonates, such as Zoledronate

Bisphosphonates, exemplified by Zoledronate, represent a different class of Vγ9Vδ2 T cell activators that operate through distinct mechanisms compared to direct phosphoantigens like HMBPP and its prodrugs. Zoledronate and other nitrogen-containing bisphosphonates function indirectly by inhibiting the enzyme farnesyl pyrophosphate synthase (FDPS) within the mevalonate (B85504) pathway nih.govpharmgkb.org. This inhibition leads to an accumulation of prenyl diphosphates, which subsequently trigger Vγ9Vδ2 T cell activation nih.govpharmgkb.org. In contrast, this compound, like HMBPP, directly engages the butyrophilin 3A1 (BTN3A1) receptor, which is located intracellularly nih.govnih.gov.

Furthermore, the cellular uptake mechanisms differ. Charged compounds like HMBPP and Zoledronate are known to rely on energy-dependent uptake pathways aai.orgnih.gov. This compound, however, utilizes passive transmembrane diffusion due to its prodrug design, bypassing the energy requirement and allowing for faster internalization aai.orgnih.govnih.gov. In experimental settings with limited uptake, Zoledronate showed only a mild effect or no measurable effect on Vγ9Vδ2 T cell interferon-γ production, whereas this compound promoted significant IFN-γ release nih.gov. This highlights a fundamental mechanistic divergence: direct receptor engagement by this compound versus indirect pathway inhibition by Zoledronate.

Impact of Structural Modifications on Cellular Potency and Receptor Engagement

The chemical structure of this compound is engineered to optimize its interaction with cellular machinery and enhance its biological activity. Modifications to the phosphoantigen scaffold, particularly the prodrug strategy, are central to its improved performance.

Correlation of Prodrug Structure with Speed and Potency of T Cell Activation

This compound's prodrug structure, featuring bis-pivaloyloxymethyl (POM) ester groups attached to the phosphonate (B1237965) moiety, is crucial for its enhanced cellular potency and rapid activation kinetics researchgate.netnih.gov. The neutral, lipophilic nature of these POM groups facilitates efficient passage across the cell membrane, a barrier that the highly charged HMBPP struggles to overcome researchgate.netnih.govnih.gov. Once inside the cell, intracellular esterases cleave the POM groups, releasing the active phosphonate payload researchgate.netnih.gov. This intracellular delivery mechanism leads to significantly higher potency compared to the free phosphonate C-HMBP. For instance, this compound demonstrated a potency approximately 740-fold greater than C-HMBP in cellular assays researchgate.netnih.gov. This prodrug strategy also contributes to faster cellular uptake and a more sustained activation profile compared to HMBPP aai.org.

Table 2: Potency Comparison of this compound and its Active Metabolite

| Compound | Assay Type | EC50 (nM) | Fold Increase vs. C-HMBP | Reference(s) |

| C-HMBP | Vγ9Vδ2 T Cell Proliferation | 4,000 (4 μM) | - | researchgate.netnih.gov |

| This compound | Vγ9Vδ2 T Cell Proliferation | 5.4 | ~740 | mdpi.comresearchgate.netnih.govnih.gov |

Analysis of Dose- and Time-Dependent Activation Profiles

Quantitative Assessment of EC50 Values and Hill Slopes

The potency of this compound is quantified by its EC50 values, which represent the concentration required to elicit a half-maximal response. Comparative studies have established that this compound exhibits significantly lower EC50 values, indicating higher potency, than its active metabolite C-HMBP researchgate.netaai.orgnih.gov. For instance, in promoting lysis, this compound demonstrated an EC50 of 1.2 nM, whereas HMBPP had an EC50 of 19 nM researchgate.netnih.gov. Similarly, for IFNγ secretion, this compound showed an EC50 of 22 nM, compared to 590 nM for HMBPP researchgate.netnih.gov. The active metabolite C-HMBP displayed a much larger EC50 value, around 32 μM, highlighting the prodrug's superior efficacy aai.orgnih.gov.

Other prodrug modifications, such as aryl esters and amides, have further increased cellular potency, with some achieving EC50 values in the picomolar range mdpi.comresearchgate.netnih.gov. However, this compound itself has demonstrated potent activation of Vγ9Vδ2 T-cell proliferation in the low nanomolar range, with reported EC50 values around 5.4 nM mdpi.comresearchgate.net. In some studies, this compound was found to be more potent than HMBPP in promoting both cell lysis and IFNγ secretion researchgate.netnih.gov.

The dose-response curves for HMBPP and related compounds have also been analyzed for their Hill slopes, which indicate the steepness of the dose-response relationship and can suggest cooperativity. HMBPP and C-HMBPP have been reported to display shallow dose-response slopes, with Hill slopes less than 1 (e.g., 0.71), indicative of negative cooperativity researchgate.netnih.govnih.gov. In contrast, bisphosphonates have shown steep slopes (Hill slopes > 2), and prodrugs like this compound exhibit intermediate slopes researchgate.netnih.gov. This suggests a nuanced mechanism of activation for this compound, differing from both the parent compound and other classes of molecules.

Table 1: Comparative EC50 Values of this compound and Related Compounds

| Compound | Assay Type | EC50 Value (nM) | Reference(s) |

| This compound | Lysis | 1.2 | researchgate.netnih.gov |

| HMBPP | Lysis | 19 | researchgate.netnih.gov |

| This compound | IFNγ Secretion | 22 | researchgate.netnih.gov |

| HMBPP | IFNγ Secretion | 590 | researchgate.netnih.gov |

| C-HMBP | IFNγ Secretion | 32,000 (32 μM) | aai.orgnih.gov |

| This compound | T-cell Proliferation | 5.4 | mdpi.comresearchgate.net |

| This compound | T-cell Proliferation | 5.4 | researchgate.net |

| POM/1-NAP-C-HMBP | T-cell Proliferation | 0.79 | researchgate.net |

| 1-NAP/GlyOMe-C-HMBP | T-cell Proliferation | 0.44 | researchgate.net |

Note: EC50 values can vary slightly depending on the specific experimental conditions and assay readout.

Kinetics of Cellular Activation and Washout Effects

The kinetics of cellular activation and washout effects are crucial for understanding how this compound functions and how its effects diminish over time. This compound's prodrug nature facilitates its entry into target cells. Unlike HMBPP, which requires energy-dependent uptake, this compound can enter cells via passive transmembrane diffusion, a process that is not temperature-sensitive (i.e., occurs at 4°C as well as 37°C) aai.org. This efficient internalization is critical for its activity, as the intracellular release of the active metabolite is necessary for engaging the BTN3A1 receptor guidetomalariapharmacology.orgaai.orgnih.gov.

Washout experiments, designed to assess the duration of a compound's effect after its removal, reveal differences between this compound and HMBPP. HMBPP's diphosphate structure makes it susceptible to esterases, leading to rapid metabolic decomposition and a complete loss of response within twelve hours, even in highly loaded cells nih.gov. This instability limits its duration of signaling. In contrast, prodrugs like this compound are designed for improved stability and sustained release of the active phosphoantigen. While specific washout data for this compound is not extensively detailed in all reviewed sources, the general principle of prodrugs is to provide a more controlled and prolonged delivery of the active agent compared to the parent compound. Studies comparing different prodrug forms suggest that while some prodrugs might have limitations in plasma stability, others, like this compound, demonstrate good potency even at very short exposure times (e.g., 1 minute) nih.govresearchgate.netnih.gov. This implies a relatively rapid intracellular activation and signaling initiation.

The cellular metabolism of this compound is generally faster than that of some other prodrug forms, but it still allows for potent cellular activity googleapis.com. The prodrug strategy aims to balance rapid cellular uptake and activation with sufficient stability during transit. The enhanced internalization and subsequent release of the active phosphoantigen by this compound contribute to its efficacy in stimulating Vγ9Vδ2 T cells, leading to effects like cell lysis and cytokine production researchgate.netguidetomalariapharmacology.orgnih.gov.

Biochemical and Metabolic Considerations in Pom2 C Hmbp Research

Prodrug Stability in Biological Media

The prodrug strategy employed in POM2-C-HMBP aims to balance stability in the bloodstream with efficient release of the active phosphoantigen within target cells. Research indicates that prodrug modifications significantly influence these properties.

Plasma Stability and Hydrolytic Degradation

This compound, as a bis-pivaloyloxymethyl (bis-POM) derivative, exhibits improved plasma stability compared to its parent diphosphate (B83284) form, HMBPP acs.orgnih.gov. HMBPP itself is rapidly hydrolyzed in plasma, rendering it unsuitable as a direct therapeutic agent nih.gov. While specific quantitative data on the hydrolytic degradation rate constant or half-life of this compound in plasma is not extensively detailed in the provided snippets, studies comparing different prodrug forms suggest that this compound possesses "good potency" but "rapidly undergoes hydrolysis in plasma" nih.gov. This implies a moderate plasma stability, which is a common characteristic of POM prodrugs, allowing for systemic circulation while still enabling eventual release. However, other research indicates that certain aryl amidate prodrugs can achieve significantly higher plasma stability, with half-lives exceeding 24 hours, suggesting that the bis-POM modification might be less stable in comparison researchgate.netresearchgate.net.

| Prodrug Form | Plasma Stability (Relative) | Notes |

| HMBPP | Very low | Rapidly hydrolyzed |

| This compound | Moderate | Rapidly undergoes hydrolysis in plasma nih.gov, but better than HMBPP |

| Aryl Amidates | High | t1/2 > 24 h researchgate.netresearchgate.net |

Intracellular Metabolic Fate and Prodrug-to-Drug Conversion

Upon cellular entry, this compound is designed to be metabolized into its active form, likely the monophosphonate C-HMBP or ultimately HMBPP researchgate.netguidetoimmunopharmacology.org. The mechanism of activation typically involves enzymatic hydrolysis of the ester linkages by cellular esterases, followed by spontaneous release of formaldehyde (B43269) acs.org. The bis-POM structure suggests a two-step hydrolysis process to liberate the active phosphoantigen. Studies indicate that this compound readily crosses the plasma membrane due to its charge-neutral prodrug form, which is essential for its improved internalization and subsequent activity compared to the charged HMBPP guidetoimmunopharmacology.orgresearchgate.net. Research has shown that this compound demonstrates potent activation of Vγ9Vδ2 T-cell proliferation in the low nanomolar range, with an EC50 of 5.4 nM, suggesting efficient intracellular conversion to an active species researchgate.net. This intracellular conversion is crucial for its function as a phosphoantigen agonist.

Interconnections with Isoprenoid Biosynthesis Pathways

The activity of this compound is intrinsically linked to the isoprenoid biosynthesis pathways, as its active metabolite, HMBPP, is a key intermediate in these metabolic routes.

The Mevalonate (B85504) and 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathways

Isoprenoids, essential molecules for various cellular functions, are synthesized via two primary pathways: the mevalonate (MVA) pathway in eukaryotes and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, prevalent in bacteria and plants researchgate.netresearchgate.net. HMBPP is the terminal intermediate of the MEP pathway, which is absent in human metabolism acs.orgresearchgate.net. Bacteria utilize the MEP pathway for essential processes, making its enzymes attractive targets for antibacterial drug development researchgate.net. While this compound is a synthetic compound, its active metabolite HMBPP is a direct product of the MEP pathway. Research has explored the role of these pathways in cancer, noting that increased activity of the mevalonate pathway can lead to the accumulation of isopentenyl pyrophosphate (IPP), another isoprenoid intermediate, which can activate Vγ9Vδ2 T cells pku.edu.cnresearchgate.net. Bisphosphonates, for example, are known to inhibit farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, leading to IPP accumulation pku.edu.cn.

Role of Intracellular Isoprenoid Metabolites as Butyrophilin Ligands

Intracellular isoprenoid metabolites, particularly HMBPP and IPP, serve as ligands for butyrophilin 3A1 (BTN3A1), a transmembrane protein critical for the activation of Vγ9Vδ2 T cells researchgate.netnih.govacs.org. BTN3A1 contains an intracellular B30.2 domain that directly binds these phosphoantigens researchgate.netnih.gov. This binding event is proposed to trigger conformational changes in BTN3A1, leading to downstream signaling that ultimately activates Vγ9Vδ2 T cells researchgate.netresearchgate.netnih.gov. This compound, by efficiently delivering its active metabolite intracellularly, ensures the availability of these ligands for BTN3A1 binding, thereby mediating Vγ9Vδ2 T cell activation guidetoimmunopharmacology.orgresearchgate.net. The interaction of HMBPP with BTN3A1 is a key step in initiating the immune response against microbial infections and certain cancers pku.edu.cnnih.gov.

BTN3A1 as a Sensor for Dysregulated Intracellular Metabolism

BTN3A1 functions as a sensor for changes in intracellular phosphoantigen concentrations, which can arise from various conditions, including bacterial infections or dysregulated host cell metabolism pku.edu.cnnih.gov. In cancer, an upregulation of the mevalonate pathway can lead to increased levels of IPP, a weak agonist that can activate Vγ9Vδ2 T cells pku.edu.cnresearchgate.net. This sensing mechanism allows the immune system to detect cellular stress or metabolic alterations. This compound, by providing a stable and cell-permeable source of active phosphoantigens, directly engages this sensing pathway. Studies have shown that ligand binding to BTN3A1 induces conformational changes within its intracellular domain, involving the juxtamembrane (JM) region, which is essential for full Vγ9Vδ2 T cell activation researchgate.net. This highlights BTN3A1's role as a critical intracellular metabolic sensor.

Compound List:

this compound

HMBPP

IPP

C-HMBP

BTN3A1

BTN2A1

BTN3A2

BTN3A3

Advanced Research Methodologies and Experimental Models

In Vitro Cell-Based Assay Systems

Cell-based assays provide a physiologically relevant environment to study the complex interactions of Pom2-C-hmbp with immune cells.

Primary human peripheral blood mononuclear cells (PBMCs) are a cornerstone in studying immune responses, including those mediated by Vγ9Vδ2 T cells. PBMCs are typically isolated from healthy donor blood through density gradient centrifugation, often using Ficoll-Paque or Lymphoprep aai.orgnih.govlonza.com. These isolated cells, containing a diverse population of immune cells including T cells, B cells, NK cells, and monocytes, are then cultured in appropriate media (e.g., RPMI-1640 supplemented with FBS, HEPES, and amino acids) aai.orgnih.gov.

In research involving this compound, PBMCs are stimulated with the compound, often in the presence of interleukin-2 (B1167480) (IL-2), to promote the expansion and activation of Vγ9Vδ2 T cells aai.orgnih.govuconn.edu. These cultures serve as a platform for subsequent analyses, including proliferation assays and cytokine secretion measurements, to assess the compound's immunomodulatory effects on a primary human immune cell population lonza.com.

Cell lines, such as the K562 erythroleukemia cell line, are frequently utilized as target cells to study the cytotoxic effects of Vγ9Vδ2 T cells activated by this compound aai.orgnih.govaai.orgresearchgate.net. These studies typically involve pre-treating the K562 target cells with this compound. Subsequently, these treated target cells are co-incubated with Vγ9Vδ2 effector T cells. The degree of target cell lysis is then quantified, often using methods that detect cell membrane integrity or apoptosis aai.orgnih.govresearchgate.net.

Research has demonstrated that the efficacy of this compound in inducing target cell lysis is dependent on the presence of Butyrophilin 3A1 (BTN3A1) on the target cells aai.orgresearchgate.net. Studies using BTN3A1-deficient K562 cell lines have shown significantly reduced lysis upon this compound treatment compared to wild-type cells, underscoring the critical role of this protein in the activation pathway researchgate.net.

Flow cytometry is an indispensable tool for quantifying the expansion of specific immune cell populations and characterizing their phenotypic changes following stimulation with this compound. Following PBMC stimulation, flow cytometry is employed to identify and quantify Vγ9Vδ2 T cells by staining for T cell receptor (TCR) γ/δ and CD3 markers aai.orgnih.gov. This allows for the assessment of T cell expansion, with studies reporting significant increases in the proportion of Vγ9Vδ2 T cells after treatment aai.orgnih.gov.

Furthermore, flow cytometry is used to analyze the phenotype of activated T cells. Markers such as CD45RA and CD27 are commonly used to distinguish between naive, central memory, and effector memory T cell subsets aai.orgnih.gov. Studies indicate that this compound, similar to HMBPP, promotes the development of an effector phenotype (e.g., CD45RA- CD27+) in Vγ9Vδ2 T cells, often associated with a Th1-like profile aai.orgnih.govaai.org. Flow cytometry is also integral to dose-response lysis assays, enabling the precise measurement of target cell killing at varying compound concentrations aai.orgnih.gov.

The assessment of cytokine production is critical for understanding the functional outcome of this compound-induced T cell activation. Interferon-gamma (IFN-γ) is a key pro-inflammatory cytokine often measured in response to Vγ9Vδ2 T cell activation uconn.eduaai.orgresearchgate.net. Quantitative assays such as ELISA (Enzyme-Linked Immunosorbent Assay) or ELISpot (Enzyme-Linked ImmunoSpot) are employed to measure the levels of secreted cytokines uconn.eduresearchgate.netsigmaaldrich.commiltenyibiotec.com. Intracellular cytokine staining followed by flow cytometry also provides a means to quantify cytokine production within individual cells aai.orgnih.gov.

Comparative studies have highlighted the potency of this compound in inducing cytokine secretion. For instance, the effective concentration 50% (EC50) for IFN-γ secretion by this compound has been reported to be significantly lower (e.g., 22 nM) than that of the natural phosphoantigen HMBPP (e.g., 590 nM), indicating a more potent induction of IFN-γ production nih.govresearchgate.net. Similarly, this compound has demonstrated greater efficacy in promoting target cell lysis compared to HMBPP, with lower EC50 values reported for lysis assays as well nih.govresearchgate.net.

| Assay Type | Compound | EC50 (nM) | Reference |

| Target Cell Lysis | This compound | 1.2 | nih.govresearchgate.net |

| Target Cell Lysis | HMBPP | 19 | nih.govresearchgate.net |

| IFN-γ Secretion | This compound | 22 | nih.govresearchgate.net |

| IFN-γ Secretion | HMBPP | 590 | nih.govresearchgate.net |

Table 1: Comparative EC50 values for target cell lysis and IFN-γ secretion induced by this compound and HMBPP.

Cellular Uptake and Internalization Studies

Understanding how this compound enters cells is crucial for deciphering its mechanism of action, especially in comparison to naturally occurring phosphoantigens like HMBPP.

Research has revealed distinct cellular uptake mechanisms for HMBPP and its prodrug analog, this compound. HMBPP, being a charged molecule, requires an energy-dependent pathway for cellular internalization, which is essential for its activity in triggering Vγ9Vδ2 T cell-mediated lysis aai.orgnih.govaai.orgresearchgate.net. This energy dependence is experimentally demonstrated by pre-treating target cells at low temperatures (4°C), a condition known to inhibit energy-dependent cellular processes. Such low-temperature pre-treatment significantly reduces the lysis induced by HMBPP, whereas the activity of this compound remains largely unaffected aai.orgnih.govaai.org.

In contrast, this compound, a charge-neutral prodrug, is designed to bypass these energy-dependent uptake mechanisms aai.orgnih.govaai.orgresearchgate.net. Its lipophilic nature facilitates passive transmembrane diffusion, allowing for more efficient entry into target cells aai.orgnih.gov. This difference in uptake directly correlates with this compound's enhanced potency and sustained activity within cells. Studies have shown that while HMBPP's effect diminishes within 12 hours due to rapid metabolism, this compound remains active for at least 24 hours post-loading, indicating greater intracellular stability and sustained payload delivery nih.gov.

Future Directions and Conceptual Advances in Pom2 C Hmbp Research

Elucidation of Fine-Grained Mechanistic Details in BTN3A1 Activation

The activation of Vγ9Vδ2 T cells is contingent upon the binding of phosphoantigens to the intracellular B30.2 domain of BTN3A1. nih.gov This interaction triggers a cascade of conformational changes that are critical for downstream signaling. nih.govresearchgate.net Future research is poised to dissect these intricate molecular events with greater precision.

Advanced structural biology techniques, such as cryo-electron microscopy and nuclear magnetic resonance spectroscopy, will be pivotal in visualizing the dynamic conformational shifts within the BTN3A1 intracellular domain upon ligand binding. nih.gov Studies have already indicated that the binding of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP), the active metabolite of POM2-C-HMBP, induces a conformational change in the B30.2 domain relative to the juxtamembrane region. nih.gov Further investigation into the specific movements of protein subdomains and the role of key amino acid residues will provide a more complete picture of this activation process.

Moreover, the interplay between BTN3A1 and its accessory protein, butyrophilin 2A1 (BTN2A1), is a crucial area of exploration. nih.gov It is now understood that BTN2A1 is essential for the cellular response to phosphoantigens. nih.gov Elucidating the stoichiometry and dynamics of the BTN3A1-BTN2A1 complex, and how this is influenced by the binding of ligands delivered by this compound, will be a key focus. Research has shown a direct interaction between the intracellular domains of BTN3A1 and BTN2A1, but only in the presence of a phosphoantigen, highlighting the ligand's role in assembling this signaling-competent complex. nih.gov

Development of Next-Generation BTN3A1 Agonist Prodrugs with Tailored Pharmacokinetics

While this compound has proven to be a valuable research tool and a potent activator of Vγ9Vδ2 T cells, its development as a therapeutic agent is hampered by its instability in plasma. nih.gov This has spurred the development of next-generation BTN3A1 agonist prodrugs with optimized pharmacokinetic profiles. The ideal prodrug should exhibit rapid cellular uptake, high stability in plasma, and release its active payload efficiently within the target cell, all while generating benign byproducts. nih.govresearchgate.net

One promising approach involves the synthesis of aryl/acyloxy prodrugs. By modifying the substituents on the phenyl and acyloxy groups, researchers have been able to significantly enhance plasma stability without compromising potency. nih.gov For instance, the introduction of a p-isopropyl group to the phenyl substituent and the use of cyclohexyl or p-methoxybenzyl groups as the acyloxy substituent have led to a marked increase in half-life in human plasma. nih.gov

Another innovative strategy is the incorporation of a triazole moiety into the acyl group of aryl acyloxyesters. nih.gov This has yielded prodrugs with nanomolar potency for T cell activation and improved plasma half-lives. nih.gov The continued exploration of diverse chemical modifications will be crucial for developing prodrugs with tailored pharmacokinetic properties suitable for various clinical applications.

| Prodrug Strategy | Key Modifications | Impact on Pharmacokinetics |

| Aryl/Acyloxy Prodrugs | - p-isopropyl group on phenyl substituent- Cyclohexyl or p-methoxybenzyl groups as acyloxy substituent | - Significantly increased human plasma stability- Maintained or improved potency |

| Triazole-Containing Prodrugs | - Inclusion of a triazole moiety in the acyl group | - Nanomolar potency for T cell activation- Relatively long half-lives in plasma |

Expanding the Scope of Research Applications in Immune Cell Modulation

The primary focus of this compound research has been on its ability to activate Vγ9Vδ2 T cells. However, the broader implications of BTN3A1 modulation on other immune cell populations are an exciting and underexplored area of investigation.

Studies have shown that stimulation with HMBPP, the active form of this compound, can lead to the expansion of Th1-polarized effector Vγ9Vδ2 T cells. nih.govuconn.edu This suggests a role for BTN3A1 agonists in shaping the adaptive immune response. Further research is needed to understand the impact of this compound on the differentiation and function of other T cell subsets, including CD4+ helper T cells and CD8+ cytotoxic T lymphocytes.

Beyond T cells, the expression of BTN3A1 on other immune cells and its potential role in their function warrants investigation. Understanding the full spectrum of immune cells that can be modulated by BTN3A1 agonists will open up new avenues for therapeutic intervention in a range of diseases, from cancer to infectious diseases and autoimmune disorders. The development of more sophisticated in vitro and in vivo models will be crucial for dissecting these complex immunomodulatory effects.

Q & A

Q. What criteria should guide the inclusion/exclusion of this compound data in meta-analyses?

- Methodological Answer : Adhere to PRISMA guidelines: exclude studies with unverified compound purity, inadequate controls, or incomplete metadata. Use funnel plots to assess publication bias and heterogeneity metrics (I²) to evaluate study consistency .

Ethical & Reproducibility Considerations

Q. How can researchers ensure ethical sourcing and documentation of this compound in collaborative studies?

- Methodological Answer : Use blockchain-enabled lab notebooks (e.g., SciNote) for tamper-proof data logging. Share raw spectra/chromatograms via platforms like Zenodo. Cite commercial sources (e.g., CAS numbers) and validate authenticity via third-party testing .

Q. What steps mitigate batch-to-batch variability in this compound production for longitudinal studies?

- Methodological Answer : Implement GMP-like protocols: standardize raw material suppliers, in-process QC checks (e.g., TLC monitoring), and storage conditions (−80°C under argon). Use stability-indicating assays (e.g., accelerated degradation studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.